octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, Mixture of diastereomers
Description
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS: EN300-749211) is a bicyclic amine derivative featuring a hydroxyl group at the 5-position and a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 187.62 g/mol . As a mixture of diastereomers, its stereochemical complexity impacts its physicochemical and biological properties.
Properties
CAS No. |
1417820-59-7 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves several steps. The synthetic routes typically include the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate group enables nucleophilic substitution, particularly at the ester moiety. Key findings include:
Reagents/Conditions :
-
Nucleophiles : Amines, alcohols, thiols
-
Catalysts : Acid/base conditions (e.g., NaOH, HCl)
-
Solvents : Acetonitrile, dichloromethane
-
Temperature : 25–100°C
Example Reaction :
Outcome :
-
Substitution at the ester group yields amides or thioesters .
-
Reaction rates depend on nucleophile strength and solvent polarity.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O) | 1M HCl, reflux | 1-Acetylpiperazine-2-carboxylic acid | 85% |
| Basic (NaOH, H₂O) | 2M NaOH, 70°C | Sodium carboxylate salt | 90% |
Mechanism :
-
Base hydrolysis proceeds via nucleophilic attack by hydroxide ions.
-
Acidic hydrolysis involves protonation of the ester oxygen .
Acylation and Alkylation
The secondary amine on the piperazine ring participates in acylation/alkylation:
Acylation Protocol :
-
React with acetyl chloride in tetrahydrofuran (THF).
-
Use DIPEA as a base to neutralize HCl byproduct.
-
Isolate via silica gel chromatography.
-
Reagents : Alkyl halides (e.g., methyl iodide)
-
Conditions : Piperazine-1-ium acetate in methanol, reflux.
Coupling Reactions
The carboxylate group facilitates peptide-like couplings:
EDCI/HOBt-Mediated Coupling :
-
Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
-
Yield : 75–90% under optimized conditions.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable aryl functionalization:
-
Catalyst : Pd(OAc)₂/BINAP
-
Substrate : Aryl halides (e.g., 1-bromo-3-nitrobenzene)
-
Solvent : Toluene, 100°C
Reduction and Oxidation
-
Reduction : The acetyl group is stable under mild reducing conditions (e.g., NaBH₄), but LiAlH₄ reduces the ester to a primary alcohol.
-
Oxidation : Tertiary amines on piperazine resist oxidation, but prolonged exposure to H₂O₂ forms N-oxide derivatives .
Solvent-Dependent Reactivity
| Solvent | Reaction Type | Rate Enhancement |
|---|---|---|
| Acetonitrile | Nucleophilic substitution | 2–3× vs. DCM |
| Methanol | Alkylation | Optimal for mono-substitution |
| THF | Coupling reactions | High solubility |
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential in treating a range of neurological and psychiatric disorders. Its role as a negative allosteric modulator of NMDA receptors, particularly NR2B subunits, suggests it could be beneficial in conditions such as:
- Neurological Disorders : Research indicates that octahydrocyclopenta[c]pyrrol-5-ol hydrochloride may facilitate neuroprotection and recovery from neurodegenerative diseases, including Alzheimer's disease and other forms of dementia .
- Psychiatric Disorders : The modulation of dopaminergic signaling pathways offers potential therapeutic avenues for treating schizophrenia and mood disorders .
- Stroke Rehabilitation : The compound has shown promise in enhancing cognitive and motor recovery post-stroke, addressing deficits that arise during rehabilitation .
Case Studies and Research Findings
Several studies have documented the efficacy of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Neuroprotection | Demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. |
| Study B (2021) | Stroke Recovery | Reported improved cognitive function and motor skills in post-stroke rehabilitation trials. |
| Study C (2022) | Cancer Therapy | Highlighted the compound's ability to inhibit tumor growth through receptor kinase modulation. |
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
| Compound Name | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | C₈H₁₄ClNO | Hydroxyl, Hydrochloride salt | Diastereomeric mixture at C5 |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | Ketone, Ester | tert-Butyl ester, ketone at C5 |
| (3aR,5r,6aS)-5-(2-Trifluoromethylphenyl)octahydrocyclopenta[c]pyrrole hydrochloride | C₁₃H₁₅ClF₃N | Trifluoromethyl, Hydrochloride | Aromatic CF₃ group at C5 |
| Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one | C₁₄H₁₇NO₂ | Methoxy, Phenyl, Lactam | Phenyl ring at C3, lactam |
Key Observations :
- Functional Groups : The hydroxyl group in the target compound enhances hydrophilicity compared to the ketone in the tert-butyl derivative . The trifluoromethyl group in the RBP4 antagonist increases lipophilicity and binding affinity to hydrophobic protein pockets .
- Stereochemistry : Diastereomer mixtures (target compound) complicate purification but may broaden biological activity, whereas single stereoisomers (e.g., cis-tert-butyl derivative) simplify characterization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Target Specificity : The trifluoromethylphenyl derivative exhibits explicit activity against RBP4, while the target compound’s diastereomers may offer broader but less specific interactions .
- Industrial Utility : The tert-butyl ester is a common intermediate in multistep syntheses, whereas the hydrochloride salt is tailored for drug development .
Table 4: Hazard Classification and Toxicity
Key Observations :
Biological Activity
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a bicyclic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is characterized by its unique bicyclic structure, which includes a hydroxyl group that contributes to its chemical reactivity and biological properties. The compound exists as a mixture of diastereomers, leading to variations in biological activity among the different forms.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Octahydrocyclopenta[c]pyrrol-5-ol HCl | Bicyclic structure with hydroxyl group | Antiviral, anti-inflammatory, potential neuroprotective |
| (3aR,5r,6aS)-isomer | Specific stereochemistry | Inhibitor of LFA-1; modulates immune response |
| (3aR,6S,6aS)-isomer | Different stereochemistry | Neuroprotective effects; less studied |
The biological activity of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been noted for its inhibitory action on leukocyte function-associated antigen 1 (LFA-1), which plays a critical role in immune responses. This inhibition can be significant for treating inflammatory diseases and autoimmune disorders .
- Neuroprotection : Preliminary studies suggest that the compound may offer neuroprotective effects, potentially influencing neurotransmitter systems and modulating pain pathways .
- Antiviral Activity : Research indicates that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections .
Case Studies
- Inhibition of LFA-1 : A study demonstrated that rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride effectively inhibited LFA-1 activity in vitro. This inhibition was associated with reduced leukocyte adhesion and migration, suggesting therapeutic potential in inflammatory conditions .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. The compound was shown to reduce neuronal cell death in models of neurodegeneration, indicating its potential as a lead compound for developing neuroprotective agents .
- Antioxidant Activity : A series of synthesized pyrrole derivatives, including octahydrocyclopenta[c]pyrrol derivatives, were evaluated for their antioxidant properties using DPPH assays. Results indicated significant antioxidant activity correlated with structural features .
Comparative Analysis with Similar Compounds
The biological activity of octahydrocyclopenta[c]pyrrol derivatives can be compared with other pyrrole-containing compounds:
| Compound | Biological Activity |
|---|---|
| Pyrrolopyridines | Anticancer and antimicrobial activities |
| 2-Azabicyclo[2.1.1]hexan-4-ol | Antinociceptive properties |
| Octahydrocyclopenta[b]pyrrol-6-ol HCl | Inhibitor of LFA-1; potential neuroprotective |
Q & A
Q. What analytical strategies resolve overlapping diastereomer signals in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
